
N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide N\text{-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide} N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
, also known asN-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide N\text{-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide} N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
, has several scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields:Anti-Allergic Applications
This compound has been explored for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching. Some derivatives have demonstrated stronger potency against allergic asthma than levocetirizine, a standard anti-allergy medication .
Antiviral Activity
Research into the antiviral properties of related compounds, such as those with a thiadiazole moiety, has yielded promising results. These studies suggest potential applications in combating viral infections, particularly in agricultural settings to protect plants from viruses like the tobacco mosaic virus .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, which share structural similarities with the compound , have been found to exhibit anti-inflammatory and analgesic activities. This indicates the potential for the development of new pain relief medications .
Chemical Synthesis and Design
The benzylic position of the compound allows for various chemical reactions, including free radical bromination and nucleophilic substitution. This versatility is crucial in synthetic chemistry for the development of new compounds with desired properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects . For instance, indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways . For instance, they have been found to exhibit antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, have been used clinically in the treatment of allergies . These compounds have higher affinity to H1 receptors than histamine, suggesting good bioavailability .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . For instance, certain piperazine derivatives have been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Allergic reactions, for instance, occur in response to environmental substances known as allergens . Therefore, the presence of allergens in the environment could potentially influence the efficacy of this compound in treating allergic reactions.
properties
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-2-28(16-18-7-4-3-5-8-18)24(30)22-15-20-9-6-14-27-23(20)29(25(22)31)17-19-10-12-21(26)13-11-19/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVONGNIHBMJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)
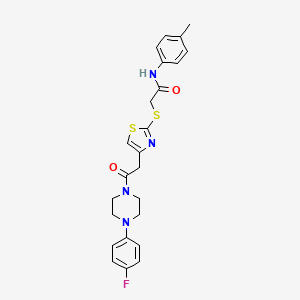
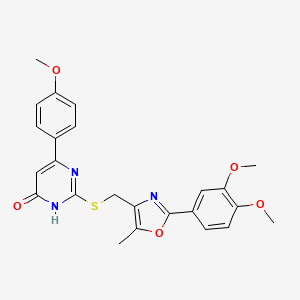
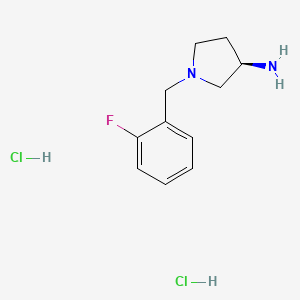
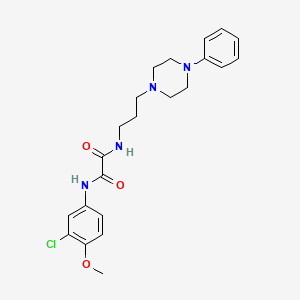
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)
![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
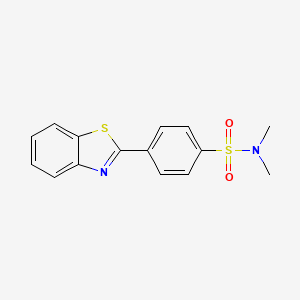
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)

![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)